Sordidin

Description

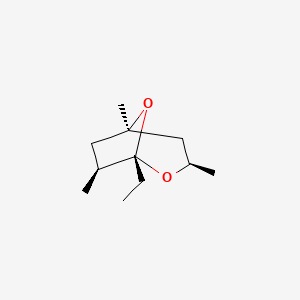

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJGKGBKZOEKZ-ZDCRXTMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(CC(O1)(CC(O2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12[C@H](C[C@@](O1)(C[C@H](O2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162490-88-2 | |

| Record name | (1S,3R, 5R,7S) 2,8-dioxa-1-ethyl-3,5,7-trimethyl bicyclo (3,2,1) octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Sordidin Story: A Technical Guide to the Discovery and Isolation of a Key Banana Pest Pheromone

For Immediate Release

A deep dive into the discovery, isolation, and characterization of sordidin, the aggregation pheromone of the banana weevil, Cosmopolites sordidus. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental protocols and quantitative data that have been pivotal in understanding this semiochemical.

This compound, a male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), is a critical component in the chemical ecology of this significant agricultural pest. Its identification has paved the way for the development of pheromone-based trapping systems for monitoring and controlling weevil populations. This document outlines the key methodologies and data from the foundational research that led to the discovery and characterization of this compound.

Discovery and Bioassays

The initial discovery of this compound was predicated on the observation of aggregation behavior in Cosmopolites sordidus. Early studies established that males produced a volatile substance that attracted both males and females. This led to a series of bioassays to confirm the presence of a pheromone and to guide its isolation.

Olfactometer Bioassays

Behavioral responses of C. sordidus to various stimuli were assessed using olfactometers. These devices allow for the controlled presentation of odors to the insects and the quantification of their behavioral response (e.g., attraction, repulsion, or no response).

Experimental Protocol: Olfactometer Assay

A common method for assessing the attractiveness of volatile compounds to C. sordidus involves a still-air or low-speed airflow olfactometer.

-

Apparatus: A Y-tube or multi-arm olfactometer is typically used. The apparatus consists of a central chamber where the weevils are released and two or more arms, each leading to a different odor source or a control (e.g., clean air).

-

Test Subjects: Adult banana weevils, often separated by sex, are used. They are typically starved for a period before the assay to increase their responsiveness to olfactory cues.

-

Procedure:

-

A controlled flow of purified, humidified air is passed through the arms of the olfactometer.

-

The test substance (e.g., an extract of weevil volatiles or a synthetic compound) is introduced into the airflow of one arm, while the control (e.g., solvent only) is introduced into another.

-

A single weevil is introduced into the central chamber and its movement is observed. A positive response is recorded if the weevil moves a set distance up the arm containing the test substance.

-

The olfactometer is cleaned thoroughly between trials, and the position of the test and control arms is rotated to avoid positional bias.

-

-

Data Analysis: The number of weevils choosing the test arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-squared test) to determine if the test substance is significantly attractive.

Isolation and Identification of this compound

The isolation of this compound from male Cosmopolites sordidus involved the collection of volatile organic compounds (VOCs) followed by sophisticated analytical techniques to separate and identify the active components.

Volatile Collection

The first step in isolating the pheromone was to capture the airborne chemicals released by the male weevils.

Experimental Protocol: Aeration and Volatile Trapping

-

Insect Rearing: A colony of Cosmopolites sordidus is maintained, and adult males are separated for volatile collection.

-

Aeration Chamber: A group of male weevils is placed in a glass chamber.

-

Airflow and Trapping: Purified, charcoal-filtered air is passed through the chamber at a controlled flow rate. The air, now laden with weevil volatiles, is then drawn through a trap containing an adsorbent material (e.g., Porapak Q or Tenax).

-

Elution: After a set collection period (e.g., 24-48 hours), the trapped volatiles are eluted from the adsorbent using a high-purity solvent such as dichloromethane (B109758) or hexane.

-

Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

Gas Chromatography-Electroantennography (GC-EAD)

To pinpoint the biologically active compounds within the complex mixture of collected volatiles, a technique called Gas Chromatography-Electroantennography (GC-EAD) was employed. This method uses the insect's own antenna as a highly sensitive and selective detector.

Experimental Protocol: GC-EAD Analysis

-

Gas Chromatography (GC): The volatile extract is injected into a gas chromatograph, which separates the individual compounds based on their boiling points and chemical properties as they pass through a long, thin column.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector or FID), which records the presence of all eluting compounds. The other stream is directed over an excised antenna of a C. sordidus weevil.

-

Electroantennography (EAD): The antenna is mounted between two electrodes, and the electrical potential across the antenna is continuously measured. When a compound that the antenna's olfactory receptors can detect passes over it, a change in the electrical potential (a depolarization) is generated.

-

Data Acquisition: The signals from both the FID and the EAD are recorded simultaneously. Peaks in the FID trace that correspond in time with a depolarization event in the EAD trace indicate compounds that are biologically active.

-

Identification: The initial identification by Beauhaire et al. (1995) revealed six male-specific compounds with electroantennographic activity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Once the active compounds were identified by GC-EAD, their chemical structures were determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

-

Gas Chromatography: As in GC-EAD, the volatile extract is separated by gas chromatography.

-

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Mass Spectrum: The output is a mass spectrum, which is a unique fragmentation pattern for each compound. By analyzing the mass spectrum, the molecular weight and structural features of the compound can be determined.

-

Structure Elucidation: Through detailed analysis of the mass spectral data, the structure of the most abundant and active compound was identified as 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, which was given the trivial name "this compound".

Quantitative Data

The initial research provided key quantitative data regarding the composition of the this compound pheromone.

| Parameter | Value | Reference |

| Number of EAD-active compounds in male volatiles | 6 | [1] |

| Most abundant EAD-active compound | This compound | [1] |

| Natural ratio of this compound isomers (1a:1b:1c:1d) | ~1:4:4:4 | [1] |

Visualizing the Discovery and Action of this compound

The following diagrams illustrate the workflow for the discovery of this compound and its role in the chemical communication of Cosmopolites sordidus.

Caption: Workflow for the discovery and confirmation of this compound.

Caption: this compound-mediated aggregation behavior in C. sordidus.

References

The Uncharted Path: Sordidin in the Banana Weevil (Cosmopolites sordidus)

A Technical Whitepaper for Researchers and Drug Development Professionals on the State of Knowledge

Foreword

The male-produced aggregation pheromone of the banana weevil, sordidin, is a cornerstone of integrated pest management strategies for this devastating agricultural pest. Its potent chemo-attractant properties have been successfully leveraged for monitoring and mass-trapping programs worldwide. However, a significant chasm exists in our understanding of this semiochemical: its biological synthesis. This technical guide addresses the current state of scientific knowledge regarding this compound, with a specific focus on the conspicuous absence of a defined biosynthesis pathway. For researchers, this gap represents a compelling avenue for future discovery in insect biochemistry and molecular biology. For drug development professionals, understanding the nuances of what is—and is not—known is critical for the innovation of novel pest control strategies that may target this pathway.

This compound: A Profile of the Known

This compound is the primary component of the aggregation pheromone released by male banana weevils, Cosmopolites sordidus.[1][2] This bicyclic ketal is a powerful attractant for both male and female weevils, making it a crucial tool for monitoring and controlling infestations.[2]

Chemical Structure: (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane.

The natural pheromone is a blend of four diastereoisomers, with the (1S,3R,5R,7S)-(+)-isomer being the most abundant and biologically active.[3]

The Core Enigma: The Biosynthesis Pathway of this compound

Despite extensive research into its chemical synthesis and ecological role, the biosynthetic pathway of this compound within the banana weevil remains entirely unelucidated in published scientific literature. There is currently no data on:

-

Precursor Molecules: The initial compounds from which this compound is derived are unknown.

-

Enzymatic Cascade: The specific enzymes (e.g., synthases, oxidases, reductases) responsible for catalyzing the transformation of precursors into the final this compound molecule have not been identified.

-

Genetic Regulation: The genes encoding the requisite enzymes and the regulatory mechanisms governing this compound production are yet to be discovered.

Transcriptomic and genomic studies on C. sordidus have provided valuable resources, identifying genes related to insecticide resistance, digestion, and immunity.[4][5] However, these studies have not yet pinpointed a gene cluster or specific transcripts that could be definitively linked to this compound biosynthesis. This lack of information is a significant barrier to understanding the fundamental biology of the banana weevil and presents a clear opportunity for foundational research.

A Hypothetical Analogy: Iridoid Biosynthesis

While no direct information exists for this compound, the biosynthesis of other complex insect-derived natural products, such as iridoids in aphids, demonstrates that insects can evolve entire metabolic pathways independently of other organisms like plants.[6] The iridoid pathway in aphids, for example, proceeds through the same intermediates as in plants but utilizes a completely different and independently evolved set of enzymes.[6] This suggests that the this compound pathway in the banana weevil could be a novel enzymatic system, potentially originating from modifications of common metabolic pathways.

Chemical Synthesis: The Current Paradigm

In the absence of a known biological pathway, all commercially available this compound is produced via chemical synthesis. Numerous synthetic routes have been developed, providing the material necessary for research and pest control applications.

Representative Chemical Synthesis Protocol

One efficient synthesis of this compound diastereoisomers starts from the commercially available compound 4-methylpent-4-en-2-ol.[3][7]

Key Steps:

-

Epoxidation: The starting alcohol is protected, and the double bond is stereoselectively epoxidized to create a key epoxide intermediate. The choice of epoxidation agent (e.g., m-CPBA or a vanadium-catalyzed process) determines the stereochemistry of the resulting epoxide (syn or anti).

-

Alkylation: The epoxide is then used to alkylate the anion of a ketone equivalent, such as N-cyclohexyldiethylketimine or 3-pentanone (B124093) N,N-dimethylhydrazone.[3][7]

-

Cyclization: An acidic work-up of the alkylation product promotes a cascade of reactions, including deprotection and intramolecular cyclization, to form the characteristic 2,8-dioxabicyclo[3.2.1]octane core of this compound.[3][7]

This multi-step process allows for the production of various this compound diastereoisomers in gram quantities.[3][7]

Quantitative Data: Field Activity of Synthetic this compound

The efficacy of synthetic this compound in trapping banana weevils has been quantified in numerous field studies. The data consistently demonstrates that traps baited with synthetic this compound capture significantly more weevils than unbaited traps.

| Trap Type | Bait | Mean Weevil Captures (per trap/period) | Location | Reference |

| Pitfall Trap | Pseudostem only | ~5 | Costa Rica | Jayaraman et al., 1997 |

| Pitfall Trap | Pseudostem + this compound Isomers | ~25 | Costa Rica | Jayaraman et al., 1997 |

| Cosmotrack Trap | Cosmoplus (this compound-based) | Significantly greater than other combinations | Azores | Lopes et al., 2022[1] |

| Stopweevil Trap | Ecosordinin (this compound-based) | Lower efficacy than Cosmotrack + Cosmoplus | Azores | Lopes et al., 2022[1] |

Note: The table presents a summary of representative data. Absolute capture numbers vary based on weevil population density, trap design, environmental conditions, and study duration.

Visualizing the State of Knowledge

The following diagrams illustrate the workflow for this compound identification and a simplified representation of its chemical synthesis, substituting for the unknown biological pathway.

Caption: Workflow for the identification of this compound from banana weevils.

Caption: Simplified pathway for the chemical synthesis of this compound.

Future Directions and Conclusion

The absence of a known biosynthesis pathway for this compound in Cosmopolites sordidus is a critical knowledge gap. Elucidating this pathway would represent a major advancement in insect biochemistry and could unlock novel, highly specific pest control strategies. Future research should prioritize:

-

Transcriptomic and Proteomic Analyses: Focused studies on the tissues responsible for pheromone production in male weevils to identify candidate genes and enzymes.

-

Gene Knockdown Studies: Using techniques like RNA interference (RNAi) to validate the function of candidate genes involved in the pathway.

-

Isotopic Labeling Studies: Feeding weevils labeled precursors to trace their incorporation into the final this compound molecule.

References

- 1. cuarentagri.com [cuarentagri.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrosequencing the Midgut Transcriptome of the Banana Weevil Cosmopolites sordidus (Germar) (Coleoptera: Curculionidae) Reveals Multiple Protease-Like Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Natural Stereoisomers of Sordidin: A Technical Guide to Their Prevalence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordidin is a bicyclic acetal (B89532) that functions as a male-produced aggregation pheromone for the banana weevil, Cosmopolites sordidus. This insect is a significant pest of banana and plantain crops worldwide, causing substantial economic losses. The precise stereochemistry of pheromone components is often critical for their biological activity, making a thorough understanding of the naturally occurring stereoisomers of this compound essential for the development of effective and specific pest management strategies. This technical guide provides an in-depth overview of the natural stereoisomers of this compound, their relative prevalence, and detailed methodologies for their analysis.

Natural Stereoisomers of this compound and Their Prevalence

Four natural stereoisomers of this compound have been identified, designated as 1a, 1b, 1c, and 1d. The core structure of this compound is 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane. The stereoisomers differ in the relative stereochemistry at the chiral centers.

The most abundant and biologically active stereoisomer is (+)-Sordidin, which has been identified as (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane (isomer 1d). While this isomer is the major component, the natural pheromone blend released by male C. sordidus contains all four stereoisomers in a specific ratio.

Table 1: Natural Stereoisomers of this compound and Their Relative Prevalence

| Isomer Designation | Systematic Name (where determined) | Relative Prevalence (%) |

| 1a | exo-β-Sordidin | ~1 |

| 1b | endo-β-Sordidin | ~4 |

| 1c | endo-α-Sordidin | ~4 |

| 1d | exo-α-Sordidin ((1S,3R,5R,7S)-(+)-Sordidin) | ~44 |

Note: The exact percentages can vary slightly between different studies and populations of C. sordidus.

Field studies have indicated that while the major isomer (1d) is a potent attractant, a synthetic blend containing all four stereoisomers is also highly effective in trapping weevils. This suggests a synergistic or additive effect of the minor isomers on the overall attractiveness of the pheromone plume.

Experimental Protocols

Pheromone Collection from Cosmopolites sordidus

A generalized protocol for the collection of volatile pheromones from male banana weevils is as follows:

-

Insect Rearing and Sexing: Adult C. sordidus are collected from infested banana plantations. Males are separated from females based on morphological differences, typically the rostrum morphology.

-

Volatile Collection Setup: A dynamic headspace aeration system is used. A group of male weevils (e.g., 50-100 individuals) is placed in a glass chamber.

-

Aeration: Purified and humidified air is passed through the chamber at a controlled flow rate (e.g., 100-200 mL/min).

-

Trapping of Volatiles: The air exiting the chamber is passed through an adsorbent trap, typically a glass tube containing a polymer adsorbent such as Porapak Q or Tenax TA.

-

Collection Period: Aeration is carried out for an extended period, often 24-48 hours, to collect a sufficient quantity of the pheromone.

-

Elution: The trapped volatiles are then eluted from the adsorbent using a small volume of a high-purity solvent, such as hexane (B92381) or dichloromethane. The resulting solution contains the crude pheromone extract.

Stereoisomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound stereoisomers are primarily achieved through GC-MS.

-

Gas Chromatograph (GC) System: A high-resolution gas chromatograph equipped with a capillary column is required. A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the isomers.

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold time of 5-10 minutes. This program may need optimization depending on the specific column and instrument.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometer (MS) Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

-

Data Analysis: The mass spectra of the eluting peaks corresponding to the this compound isomers are compared with known standards and library data for identification. The relative abundance of each stereoisomer is determined by integrating the peak areas in the total ion chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, definitive structural elucidation and confirmation of the relative stereochemistry of each isomer require NMR spectroscopy. This is typically performed on synthetically produced, pure samples of each stereoisomer.

-

Sample Preparation: A few milligrams of the purified stereoisomer are dissolved in a deuterated solvent (e.g., CDCl₃).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of the protons, and coupling constants (J-values) can help determine the relative stereochemistry.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for establishing the connectivity within the molecule, which helps in confirming the stereochemical assignments.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can be used to determine the spatial proximity of protons, providing critical information for assigning the relative stereochemistry of the substituents on the bicyclic ring system.

-

Signaling Pathway and Biosynthesis

Proposed Olfactory Signaling Pathway for this compound

While the specific olfactory signaling pathway for this compound in C. sordidus has not been fully elucidated, a generalized model for insect pheromone reception can be proposed based on studies in other insects, particularly moths. This is likely a metabotropic pathway.

Caption: Generalized metabotropic olfactory signaling pathway for this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of bicyclic acetal pheromones in insects is thought to be derived from fatty acid or isoprenoid metabolic pathways. A specific pathway for this compound has not been detailed in the literature. Below is a logical workflow illustrating the key stages in identifying such a pathway.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The natural pheromone of the banana weevil Cosmopolites sordidus is a blend of four stereoisomers of this compound, with the (1S,3R,5R,7S) isomer being the most abundant. A comprehensive understanding of the prevalence and bioactivity of each stereoisomer is crucial for the development of highly effective semiochemical-based pest management tools. The experimental protocols outlined in this guide provide a framework for the collection, identification, and characterization of these important natural products. Further research into the specific olfactory signaling and biosynthetic pathways of this compound will undoubtedly open new avenues for innovative and sustainable pest control strategies.

The Biological Activity of Sordidin: An In-depth Technical Guide for Researchers

An Aggregation Pheromone for the Banana Weevil, Cosmopolites sordidus

This technical guide provides a comprehensive overview of the biological activity of sordidin, the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus. This information is intended for researchers, scientists, and drug development professionals working on pest management strategies for this significant agricultural pest.

Introduction

The banana weevil, Cosmopolites sordidus, is a major pest of banana and plantain crops worldwide, causing significant economic losses through larval boring into the plant's corm.[1] this compound, a bicyclic ketal, has been identified as the primary component of the male-produced aggregation pheromone that attracts both male and female weevils.[2][3] This pheromone presents a powerful tool for monitoring and mass-trapping this pest as part of integrated pest management (IPM) programs. This guide details the biological activity of this compound, including the efficacy of its various isomers, its synergistic relationship with host plant volatiles, and the experimental protocols used to evaluate its effects.

Quantitative Analysis of this compound's Biological Activity

The effectiveness of this compound as an attractant for C. sordidus has been quantified in numerous field and laboratory studies. The data presented below summarizes key findings on trap captures using different this compound formulations and in combination with host plant material.

Table 1: Field Trapping Efficacy of this compound Isomers and Combinations

| Treatment | Mean No. of Weevils Captured (per trap per week) | Location | Reference |

| Pseudostem Trap (Control) | 2.08 | Costa Rica | Jayaraman et al., 1997[4][5] |

| Pseudostem + this compound (1a+1b) | Significantly higher than control | Costa Rica | Jayaraman et al., 1997[4][5] |

| Pseudostem + this compound (1c+1d) | Significantly higher than control and 1a+1b | Costa Rica | Jayaraman et al., 1997[4][5] |

| Pseudostem + this compound (1a-1d) | Significantly higher than control and 1a+1b | Costa Rica | Jayaraman et al., 1997[4][5] |

| Pitfall Trap + this compound (1a-1d) | Significantly more than pseudostem traps with 1a-1d | Costa Rica | Jayaraman et al., 1997[4][5] |

Note: 1a = exo-β-sordidin, 1b = endo-β-sordidin, 1c = endo-α-sordidin, 1d = exo-α-sordidin. The major naturally occurring isomers are 1c and 1d.

Table 2: Synergistic Effect of this compound and Host Plant Volatiles

| Treatment | Mean No. of Weevils Captured | Observation | Reference |

| Host Plant Tissue Alone | Low | Attracts few insects | Cerda et al., 1998[2][6] |

| This compound Alone | Very Low | Attracts very few insects | Cerda et al., 1998[2][6] |

| Host Plant Tissue + this compound | >10-fold increase compared to either alone | Strong synergistic effect | Cerda et al., 1998[2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections describe the key experimental protocols used in the study of this pheromone.

Field Trapping Bioassays

Field trapping is the primary method for evaluating the efficacy of this compound-based lures under real-world conditions.

Objective: To assess the attractiveness of different this compound formulations and trap designs for C. sordidus in a banana plantation.

Materials:

-

Pitfall traps or pseudostem traps.

-

This compound lures (synthetic this compound isomers, often loaded on a slow-release substrate).

-

Host plant material (e.g., banana pseudostem or corm tissue), if testing for synergy.

-

Collection containers with a killing/preservative agent (e.g., soapy water).

-

Randomized block experimental design layout.

Procedure:

-

Site Selection: Choose a banana plantation with a known infestation of C. sordidus.

-

Experimental Design: Employ a randomized block design to minimize the effects of environmental variability. Treatments (different lures and trap types) are randomly assigned to plots within each block.

-

Trap Placement: Place traps at a standardized distance from the base of banana plants and from each other to avoid interference. A distance of 15-20 meters between traps is common.

-

Lure Deployment: Place the this compound lures and/or host plant material inside the traps according to the experimental design.

-

Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of captured weevils.

-

Trap Maintenance: Replace host plant material and refresh lures as needed throughout the duration of the experiment.

-

Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.

Olfactometer Bioassays

Olfactometers are used in a laboratory setting to study the behavioral responses of insects to volatile chemical cues in a controlled environment.

Objective: To determine the relative attractiveness of different odor sources (e.g., this compound isomers, host plant volatiles) to C. sordidus.

Materials:

-

Y-tube or multi-arm olfactometer.

-

Airflow system (pump, flowmeters, charcoal filter for clean air).

-

Odor sources (synthetic this compound, extracts of host plant material).

-

Test insects (C. sordidus adults, often separated by sex and starved for a period before the assay).

Procedure:

-

Acclimatization: Allow the test insects to acclimate to the laboratory conditions.

-

Olfactometer Setup: Connect the olfactometer to a clean, humidified airflow. Introduce the odor sources into the designated arms of the olfactometer. One arm typically serves as a control with clean air or a solvent blank.

-

Insect Introduction: Release a single weevil at the base of the olfactometer's main arm.

-

Behavioral Observation: Observe the weevil's behavior and record its choice of arm and the time spent in each arm. A choice is typically recorded when the weevil crosses a defined line in one of the arms.

-

Replication: Repeat the assay with multiple individual weevils for each treatment.

-

Data Analysis: Analyze the choice data using statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the odor sources.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the sensitivity of the olfactory receptor neurons.

Objective: To assess the antennal response of C. sordidus to different this compound isomers and other volatile compounds.

Materials:

-

Microscope for antenna preparation.

-

Micromanipulators.

-

Glass capillary electrodes filled with a saline solution.

-

EAG probe (amplifier).

-

Air stimulus controller for delivering precise puffs of odor.

-

Odor cartridges containing the test compounds.

Procedure:

-

Antenna Preparation: Excise an antenna from a live weevil and mount it between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Stimulus Delivery: Deliver a puff of clean, humidified air over the antenna to establish a baseline response. Then, deliver puffs of air carrying the test odorants.

-

Signal Recording: Record the change in electrical potential (depolarization) of the antenna in response to each odor stimulus.

-

Replication: Repeat the procedure with antennae from several individuals for each compound tested.

-

Data Analysis: Measure the amplitude of the EAG responses and compare the relative responses to different compounds.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and relationships in the study of this compound.

Caption: Experimental workflow for evaluating this compound's biological activity.

Caption: Synergistic effect of this compound and host plant volatiles on weevil attraction.

Caption: Conceptual signaling pathway of this compound perception.

Conclusion

This compound is a potent aggregation pheromone that plays a crucial role in the chemical ecology of the banana weevil, Cosmopolites sordidus. The synergistic effect observed when this compound is combined with host plant volatiles significantly enhances its attractiveness, making this combination a highly effective tool for weevil monitoring and control. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this compound-based pest management strategies. Further research into the specific signaling pathways and biosynthetic routes of this compound will undoubtedly lead to even more refined and effective applications in the future.

References

- 1. cuarentagri.com [cuarentagri.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A synergistic aggregation pheromone component in the banana weevil Cosmopolites sordidus Germar 1824 (Coleoptera: Curculionidae) [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception of Sordidin by the Banana Weevil (Cosmopolites sordidus): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The banana weevil, Cosmopolites sordidus, is a significant pest of banana and plantain crops worldwide, causing substantial economic losses.[1] The cryptic nature of its larvae, which bore into the corm of the plant, makes control challenging.[1] A key aspect of the weevil's chemical ecology is its reliance on olfactory cues for aggregation and host location. The male-produced aggregation pheromone, sordidin, plays a crucial role in the social behavior of this insect, attracting both males and females.[2][3] Understanding the mechanisms of this compound perception is paramount for the development of effective and environmentally benign pest management strategies, such as mass trapping and mating disruption. This technical guide provides an in-depth overview of the current knowledge on the olfactory perception of this compound by C. sordidus, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Behavioral and Electrophysiological Responses

The response of Cosmopolites sordidus to this compound is significantly influenced by the presence of host plant volatiles, which act synergistically to enhance attraction. Field trapping studies have provided quantitative data on the efficacy of this compound-baited traps.

Table 1: Field Trapping Efficacy of this compound-Baited Traps for Cosmopolites sordidus

| Trap Type & Bait | Mean Capture Rate (weevils/trap/month) | Location | Key Findings & Reference |

| Pitfall traps with this compound + plantain corm (4 traps/ha) | 46.7 (range: 20.9 - 84.0) | Tabasco, Mexico | Capture rates were four times higher than studies using the pheromone alone, indicating synergy with host plant volatiles.[4] |

| Pitfall traps with this compound + plantain corm (8 traps/ha) | 37.6 (range: 14.8 - 68.1) | Tabasco, Mexico | No significant difference in capture rate per trap compared to the lower trap density.[4] |

| Pitfall traps with this compound (Cosmoplus®) | Data presented as total captures over several months, averaging 913 adults/month across two sites in 2021. | Azores | The "Cosmotrack" trap baited with "Cosmoplus" was the most effective combination.[5] |

| This compound-baited traps (various designs) | Capture rates are influenced by trap design, color, and placement (e.g., shaded areas are more effective). | Not specified | Brown, black, and grey ramp traps attracted higher numbers of weevils.[6] |

Note: Direct comparison of capture rates across studies is challenging due to variations in trap design, environmental conditions, and weevil population densities.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the olfactory perception of this compound in Cosmopolites sordidus.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to a volatile stimulus.

Protocol:

-

Insect Preparation: An adult Cosmopolites sordidus is immobilized, often by restraining it in a pipette tip with the head and antennae exposed.

-

Antenna Excision: An antenna is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal end of the antenna, while the reference electrode is connected to the base.

-

Signal Amplification: The electrodes are connected to a high-impedance amplifier to detect the small voltage changes across the antenna.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Recording and Analysis: The resulting depolarization of the antennal olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response). The amplitude of this response is measured and compared across different stimuli and concentrations.

Coupled Gas Chromatography-Electroantennography (GC-EAG)

This technique is employed to identify biologically active compounds within a complex mixture of volatiles.

Protocol:

-

Sample Injection: An extract containing volatile compounds (e.g., from host plants or weevil effluvia) is injected into a gas chromatograph (GC).

-

Compound Separation: The GC separates the individual compounds in the mixture based on their volatility and chemical properties.

-

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths.

-

Parallel Detection: One path leads to a standard GC detector (e.g., a Flame Ionization Detector - FID) which records the chemical profile of the sample. The other path directs the compounds over a prepared C. sordidus antenna for EAG recording, as described above.

-

Data Integration: The FID chromatogram and the EAG recording are synchronized. Peaks in the FID chromatogram that correspond to a simultaneous EAG response indicate that the compound eluting at that time is perceived by the weevil's antenna.[9]

Olfactometer Bioassays

Olfactometers are used to assess the behavioral response (attraction or repulsion) of insects to volatile cues.

Protocol:

-

Apparatus: A common setup is a dual-choice olfactometer, such as a Y-tube or a linear three-chambered olfactometer.[9] This apparatus provides the insect with a choice between two air streams.

-

Airflow: Purified and humidified air is passed through two separate arms of the olfactometer.

-

Stimulus and Control: The test stimulus (e.g., synthetic this compound) is introduced into one air stream, while the other air stream serves as a control (e.g., solvent only or clean air). Host plant volatiles can be added to the this compound-containing arm to test for synergistic effects.

-

Weevil Introduction: Individual weevils are released at the downwind end of the olfactometer.

-

Behavioral Observation: The choice of the weevil (i.e., which arm it enters and the time spent in each arm) is recorded over a set period.

-

Data Analysis: The number of weevils choosing the stimulus arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if the stimulus is an attractant.

Mandatory Visualizations

Putative Olfactory Signaling Pathway

The precise molecular components of the this compound signaling pathway in C. sordidus have not yet been fully elucidated. However, based on the well-established model of pheromone reception in other coleopteran and insect species, a putative pathway can be proposed.[1][10][11][12]

Caption: Putative olfactory signal transduction pathway for this compound in Cosmopolites sordidus.

Experimental Workflow: GC-EAG

The workflow for identifying active volatiles using GC-EAG is a critical process in chemical ecology research.

Caption: Workflow for Coupled Gas Chromatography-Electroantennography (GC-EAG).

Conclusion and Future Directions

The olfactory perception of the aggregation pheromone this compound is a critical component of the chemical ecology of Cosmopolites sordidus. Behavioral studies unequivocally demonstrate that this compound is a potent attractant, and its efficacy is significantly amplified by kairomones from the banana plant. This synergy is a key consideration for the development of effective trapping systems.

While current research has laid a strong foundation, several knowledge gaps remain. There is a pressing need for detailed quantitative data from electrophysiological studies, including dose-response curves from EAG experiments and single sensillum recordings (SSR) to characterize the specific olfactory receptor neurons involved in this compound detection. Furthermore, the molecular components of the olfactory signaling pathway, such as the specific olfactory receptors (ORs), co-receptors (Orco), and downstream signaling molecules, are yet to be identified in C. sordidus. Future research in these areas, leveraging techniques like transcriptome analysis of the antennae and functional characterization of candidate receptors in heterologous expression systems, will be instrumental in developing next-generation, highly specific, and sustainable control strategies for this devastating agricultural pest.

References

- 1. ianakyildiz.com [ianakyildiz.com]

- 2. researchgate.net [researchgate.net]

- 3. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

- 4. Reducing Cosmopolites sordidus populations and damage using traps baited with pheromone and plantain corm [redalyc.org]

- 5. cuarentagri.com [cuarentagri.com]

- 6. scispace.com [scispace.com]

- 7. Behavioral and electrophysiological responses of the banana weevil Cosmopolites sordidus to host plant volatiles [agris.fao.org]

- 8. research.wur.nl [research.wur.nl]

- 9. Attractiveness of host banana leaf materials to the banana weevil, Cosmopolites sordidus in Ghana for development of field management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome Analysis of Antennal Chemosensory Genes in Curculio Dieckmanni Faust. (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 12. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synergistic Effects of Sordidin with Banana Plant Volatiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic interaction between sordidin, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus), and volatile organic compounds (VOCs) emitted from its host, the banana plant (Musa spp.). Understanding this synergy is critical for developing effective semiochemical-based strategies for monitoring and controlling this significant agricultural pest. This document outlines the quantitative evidence for this synergy, details the experimental protocols used to evaluate these effects, and presents a model of the underlying biological pathways.

Quantitative Analysis of Synergism

Field and laboratory studies have consistently demonstrated that the combination of this compound with banana plant material results in a significantly higher attraction of C. sordidus than either component alone. This compound presented without host plant odors attracts very few weevils.[1][2] However, when combined with banana plant tissue, the attractiveness is amplified, in some cases by more than tenfold.[1][2][3] This synergistic effect is crucial for the efficacy of mass trapping systems.

The following tables summarize the quantitative data from field trapping experiments, illustrating the enhanced capture rates of C. sordidus when this compound is combined with banana plant volatiles.

Table 1: Weevil Captures in Response to this compound and Host Plant Tissue

| Treatment | Mean No. of Weevils Captured | Reference |

| Control (unbaited trap) | Low | |

| This compound alone | Low | [1][2][3] |

| Banana Plant Tissue alone | Moderate | [1][3] |

| This compound + Banana Plant Tissue | High (significantly greater than other treatments) | [1][3][4] |

Table 2: Efficacy of Pheromone-Based Lures in Field Trapping

| Lure Composition | Trapping Efficacy (Relative Capture Rate) | Reference |

| This compound | Baseline | [5] |

| This compound + Banana Volatiles (e.g., from corm or pseudostem) | Significantly Increased | [4][5] |

| This compound + (2R,5S)-theaspirane (identified kairomone) | Potentially Enhanced (requires further field validation) | [6] |

Experimental Protocols

The synergistic effects of this compound and banana plant volatiles are primarily evaluated through two types of bioassays: laboratory-based olfactometer experiments and field trapping studies.

Olfactometer Bioassays

Olfactometer assays are used to study the behavioral responses of weevils to different odor stimuli in a controlled laboratory setting.[3][7]

-

Apparatus: A common apparatus is a Y-tube or multi-chamber olfactometer.[7] These devices typically consist of a central chamber where the weevils are released and two or more arms, each leading to a different odor source. A controlled airflow carries the odors from the sources to the weevil release point.

-

Preparation of Odor Sources:

-

This compound: A synthetic version of this compound is typically used, often dispensed from a slow-release lure.

-

Banana Plant Volatiles: Freshly cut or fermented banana plant tissue (e.g., corm, pseudostem, or senesced leaves) is placed in one of the olfactometer arms.[3][8] Volatiles can also be collected from the plant material using techniques like headspace collection and then introduced into the olfactometer.

-

Combination: Both the this compound lure and the banana plant material are placed in the same arm of the olfactometer.

-

Control: A clean air stream or a solvent control is used in one arm to serve as a baseline.

-

-

Experimental Procedure:

-

Individual weevils are introduced into the central chamber.

-

The weevil's movement is observed, and the first choice of an arm and the time spent in each arm are recorded.

-

A positive response is typically defined as the weevil moving a certain distance up the chosen arm and remaining there for a specified period.

-

The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

-

Field Trapping Experiments

Field trapping studies assess the effectiveness of different lure combinations in attracting and capturing weevils under natural conditions.[9][10][11]

-

Trap Design: Pitfall traps are commonly used for C. sordidus.[10][11] These traps are typically buried in the ground with the opening at the soil surface.

-

Lure Preparation and Placement:

-

This compound Lure: A commercial slow-release this compound lure is placed inside the trap.

-

Host Plant Material: Freshly cut pieces of banana corm or pseudostem are added to the trap as a source of plant volatiles.

-

Combination Lure: Both the this compound lure and the plant material are placed together in the trap.

-

Control Traps: Unbaited traps are also included to measure random captures.

-

-

Experimental Design:

-

Traps are deployed in a randomized block design within a banana plantation.[9]

-

A minimum distance is maintained between traps to avoid interference.[9]

-

The number of weevils captured in each trap is recorded at regular intervals.

-

The lures and plant material are replaced periodically to ensure a consistent release of volatiles.

-

Data are analyzed to compare the capture rates of the different lure combinations.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and banana plant volatiles.

Caption: Experimental workflow for assessing synergy.

Olfactory Signaling Pathway

The precise molecular mechanisms of olfactory signaling for this compound and banana volatiles in C. sordidus are not yet fully elucidated. However, a generalized insect olfactory signaling pathway provides a representative model. Odorant molecules enter the sensillum lymph through pores in the cuticle of the antenna. There, they are bound by Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) and transported to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) on the dendritic membrane of olfactory sensory neurons.[6] Receptor activation leads to the opening of ion channels, causing a depolarization of the neuron and the generation of an action potential that is transmitted to the brain.[1]

Caption: Generalized insect olfactory signaling pathway.

References

- 1. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. Behavioral and electrophysiological responses of the banana weevil Cosmopolites sordidus to host plant volatiles [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Different bioassays for investigating orientation responses of the banana weevil, Cosmopolites sordidus, show additive effects of host plant volatiles and a synthetic male-produced aggregation pheromone [musalit.org]

- 6. Frontiers | Transcriptome Analysis of Antennal Chemosensory Genes in Curculio Dieckmanni Faust. (Coleoptera: Curculionidae) [frontiersin.org]

- 7. Attractiveness of host banana leaf materials to the banana weevil, Cosmopolites sordidus in Ghana for development of field management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peerj.com [peerj.com]

- 10. cuarentagri.com [cuarentagri.com]

- 11. agents.cirad.fr [agents.cirad.fr]

Sordidin: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordidin, a naturally occurring bicyclic ketal, is primarily recognized for its potent activity as an aggregation pheromone in the banana weevil, Cosmopolites sordidus. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, a detailed synthesis methodology, and a summary of its known biological activities. While its role in chemical ecology is well-established, preliminary mentions of other potential biological effects are noted, though detailed experimental evidence in these areas is currently limited. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellowish liquid with a molecular formula of C₁₁H₂₀O₂.[1] Its key chemical identifiers and physical properties are summarized in the table below. It is important to note that while a predicted boiling point is available, experimentally determined values for boiling point, melting point, and quantitative solubility are not widely reported in the available scientific literature.

| Property | Value | Reference(s) |

| CAS Number | 162490-88-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3][4][5][6] |

| Molecular Weight | 184.28 g/mol | [1][2][5][6] |

| Physical State | Colorless to pale yellowish liquid | [1][8] |

| Boiling Point | 211.3 ± 8.0 °C (Predicted) | [9] |

| Melting Point | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Organic Solvents | Data not available | |

| Density | ~0.85 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a notable racemic synthesis described by Ducrot (1996), which utilizes the readily available 3-pentanone (B124093) as a starting material.[3][4][5][6] An industrial process has also been patented, which builds upon this initial work.[3][4][5][6] The general workflow involves the formation of a key intermediate, 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane, followed by a series of reactions including oxidation, Grignard reaction, and cyclization to yield the four diastereoisomers of this compound.

Experimental Protocol: Synthesis of a Key Intermediate (Adapted from Industrial Process)

The following protocol describes the synthesis of 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one, a key intermediate in the synthesis of this compound.

-

Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer, introduce 100 ml of acetone, 65.6 ml of t-butyl hydroperoxide, 1.76 g of palladium acetate (B1210297) as a catalyst, and 27.93 g of 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane.

-

Reaction Conditions: Heat the reaction mixture to 60°C under atmospheric pressure and monitor the formation of the product by gas chromatography.

-

Work-up: After approximately 14 hours (or when the reaction is complete), cool the mixture to room temperature. Add 100 ml of a solution containing 50 g of sodium thiosulfate (B1220275) and 100 ml of methyl-tert-butyl ether (MTBE).

-

Extraction and Purification: Filter the reaction mixture and separate the organic phase. Evaporate the solvents at 60°C and distill the residue under vacuum (2 mbar) to obtain the purified product as a pale yellow liquid.

Synthesis Workflow Diagram

References

- 1. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9663531B2 - Process for the industrial synthesis of this compound - Google Patents [patents.google.com]

- 3. WO2015101636A1 - Process for the industrial synthesis of this compound - Google Patents [patents.google.com]

- 4. avantguardinc.com [avantguardinc.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2015101636A1 - Procede pour la synthese industrielle de la sordidine - Google Patents [patents.google.com]

- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [sitem.herts.ac.uk]

A Technical Guide to Sordidin: Synthesis, Analysis, and Application in Pest Management

For Researchers in Chemical Ecology and Pest Management

This technical guide provides a comprehensive review of the research on Sordidin, the male-produced aggregation pheromone of the banana weevil (Cosmopolites sordidus). This compound is a critical tool for monitoring and managing this significant agricultural pest. This document details its chemical properties, synthesis protocols, field efficacy, and the analytical methods used in its study.

Chemical Identity and Properties

This compound is a bicyclic acetal (B89532) with the chemical formula C₁₁H₂₀O₂. Its structure, 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, contains four chiral centers, resulting in four possible diastereoisomers: exo-β-sordidin (1a), endo-β-sordidin (1b), endo-α-sordidin (1c), and exo-α-sordidin (1d). The naturally occurring pheromone is a specific blend of these isomers, with research indicating that a mixture of all four is effective in attracting both male and female weevils. The absolute configuration of the major naturally occurring isomer has been identified as (1S,3R,5R,7S)-(+)-sordidin.

Synthesis of this compound Diastereoisomers

The synthesis of this compound is a key area of research, aiming for efficient and stereocontrolled production for use in pheromone traps. Several synthetic routes have been developed, with a common strategy involving the creation of epoxide intermediates to control the stereochemistry of the final products.

Experimental Protocol: A General Synthesis Route

A widely cited efficient synthesis of this compound diastereoisomers starts from the commercially available 4-methylpent-4-en-2-ol. The process can be summarized as follows:

-

Preparation of exo-β-sordidin (1a) and endo-β-sordidin (1b): This route proceeds via an anti epoxide intermediate. This intermediate is derived from the iodocarbonation of 4-methylpent-4-en-2-ol.

-

Preparation of endo-α-sordidin (1c) and exo-α-sordidin (1d): This pathway utilizes a syn epoxide intermediate. The syn epoxide is obtained through a stereo-controlled epoxidation of a triisopropylsilyloxy derivative of the starting alcohol.

-

Alkylation and Cyclization: The silyloxy derivatives of the epoxides are then used to alkylate the anions of N-cyclohexyldiethylketimine or 3-pentanone (B124093) N,N-dimethylhydrazone.

-

Final Step: An acidic work-up of the alkylation reaction products promotes cyclization to yield the this compound diastereoisomers.

Gram quantities of the individual diastereoisomers and their mixtures can be produced through this general methodology for field testing and application.[1][2][3][4]

An industrial process for this compound synthesis has also been developed, focusing on reducing the number of reaction steps and avoiding hazardous reagents.[5] This process starts with 3-pentanone and proceeds through a key intermediate, 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane.[5]

Synthesis Pathway of this compound

Caption: A generalized synthetic pathway for the diastereomers of this compound.

Field Activity and Efficacy

The primary application of this compound is in pheromone-baited traps for the banana weevil. Field studies have demonstrated that traps baited with synthetic this compound significantly increase the capture rates of C. sordidus compared to unbaited traps.

Quantitative Data from Field Trials

The efficacy of this compound in trapping can be influenced by the isomeric composition of the lure, the type of trap used, and the presence of host plant kairomones.

| Lure Composition | Trap Type | Mean Weevil Capture (Weevils/trap/day) | Location | Reference |

| This compound (1a-1d) | Pseudostem Trap | Significantly increased over control | Costa Rica | [2] |

| This compound (1c + 1d) | Pseudostem Trap | Comparable to 1a-1d mixture | Costa Rica | [2] |

| This compound (1a + 1b) | Pseudostem Trap | Increased over control, but less than 1a-1d | Costa Rica | [2] |

| This compound (1a-1d) | Water-containing Pitfall Trap | Significantly more than pseudostem traps | Costa Rica | [2] |

| Pheromone A (Cosmolure®) | Pitfall Trap | 9.34 (index of increase vs. pseudostem) | South Africa | [6] |

| Pheromone B (Cosmolure+®) | Pitfall Trap | 8.74 (index of increase vs. pseudostem) | South Africa | [6] |

| This compound + Plantain Corm | Pitfall Trap | 37.6 - 46.7 (weevils/trap/month) | Mexico | [7] |

| Pitfall-Cosmolure+ | Pitfall Trap | ~23 (mean weevils/trap/day) | Uganda | [8] |

Experimental Protocols for Field Trapping

Field trials to evaluate the efficacy of this compound-baited traps typically follow a randomized block design.

-

Site Selection: Experiments are conducted in commercial or research banana plantations with known infestations of C. sordidus.

-

Trap Types: Various trap designs are used, including:

-

Pseudostem traps: Sections of banana pseudostem, which are naturally attractive to weevils.

-

Pitfall traps: Containers buried in the ground, often containing soapy water or another liquid to retain captured weevils.

-

Ramp traps: Traps with a ramp to facilitate weevil entry.

-

-

Lure Preparation and Deployment:

-

This compound is released from a dispenser, such as a sealed polyethylene (B3416737) vial or a commercial lure.

-

The release rate of the pheromone is a critical parameter and is often specified (e.g., 1 mg/day).

-

Control traps are typically unbaited or baited with a blank dispenser.

-

-

Experimental Design:

-

Traps are placed in a randomized block design with multiple replicates.

-

A minimum distance (e.g., 20-25 meters) is maintained between traps to prevent interference.

-

-

Data Collection and Analysis:

-

Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured weevils is recorded.

-

The sex of the captured weevils may also be determined.

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the capture rates of different trap and lure combinations.

-

Analytical Methods

The identification and quantification of this compound isomers are crucial for both synthesis and ecological studies. The primary analytical techniques employed are:

-

Gas Chromatography (GC): Used to separate the different diastereoisomers of this compound. The relative abundance of each isomer in a synthetic mixture or a natural extract can be determined from the resulting chromatogram.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information for the definitive identification of this compound and its isomers.

-

Enantioselective Gas Chromatography: Used to determine the enantiomeric composition of the naturally occurring this compound.

-

Electroantennography (EAG): A technique used to measure the olfactory response of a banana weevil's antenna to different volatile compounds, including this compound isomers. This helps to identify the biologically active components of the pheromone.

Conclusion

This compound is a well-characterized insect pheromone with a proven application in the integrated pest management of the banana weevil, Cosmopolites sordidus. Research has established efficient synthetic routes for its production and demonstrated its efficacy in field trapping. Future research may focus on optimizing lure formulations, developing more cost-effective synthesis methods, and integrating this compound-based trapping with other control strategies for sustainable and effective pest management in banana and plantain production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, analysis, and field activity of this compound, a male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus [agris.fao.org]

- 5. US9663531B2 - Process for the industrial synthesis of this compound - Google Patents [patents.google.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Reducing Cosmopolites sordidus populations and damage using traps baited with pheromone and plantain corm [redalyc.org]

- 8. musalit.org [musalit.org]

Methodological & Application

Application Note: GC-MS Analysis of Sordidin for Research and Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordidin is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a significant pest in banana and plantain production worldwide.[1][2] Accurate identification and quantification of this compound are crucial for monitoring weevil populations, developing effective pest management strategies such as mass trapping, and for research into the chemical ecology of this insect. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile semiochemicals like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers in academia and industry. This compound is a bicyclic ketal with the chemical formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[3][4] It exists as multiple stereoisomers, which can be analyzed using GC-MS.[5]

Experimental Protocols

Protocol 1: Volatile Collection from Cosmopolites sordidus

This protocol describes the collection of volatile compounds, including this compound, from live banana weevils.

Materials:

-

Glass aeration chamber

-

Activated charcoal filter

-

Air pump

-

Adsorbent tubes (e.g., packed with Porapak Q or Tenax TA)

-

Solvent for elution (e.g., hexane (B92381) or dichloromethane)

-

Male banana weevils (Cosmopolites sordidus)

Procedure:

-

Place a group of male banana weevils into the glass aeration chamber.

-

Draw charcoal-filtered air through the chamber at a controlled flow rate.

-

Pass the effluent air through an adsorbent tube to trap the volatile organic compounds.

-

After the collection period (typically several hours), elute the trapped volatiles from the adsorbent tube with a small volume of a suitable solvent (e.g., 200 µL of hexane).

-

The resulting extract is now ready for GC-MS analysis.

Protocol 2: Sample Preparation of this compound Standard

This protocol is for the preparation of a synthetic this compound standard for calibration and identification confirmation.

Materials:

-

Synthetic this compound standard

-

Hexane (or other suitable solvent)

-

Volumetric flasks

-

Micropipettes

-

GC vials with inserts

Procedure:

-

Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Transfer the standard solutions to GC vials for analysis.

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis of this compound. These are based on typical methods for the analysis of insect pheromones and terpenes and should be optimized for the specific instrument and column used.

GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-300 |

Data Presentation

Mass Spectral Data for this compound Isomers

The following table summarizes the key mass spectral fragments for two of the this compound isomers, exo-β-Sordidin and endo-β-Sordidin.[5] The molecular ion is observed at m/z 184.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) - exo-β-Sordidin | Relative Intensity (%) - endo-β-Sordidin |

| 184 | 7 | 7 |

| 169 | 2 | 1 |

| 155 | 4 | 3 |

| 142 | 13 | 11 |

| 127 | 5 | 4 |

| 113 | 50 | - |

| 95 | 100 | - |

| 85 | 12 | - |

| 83 | 14 | - |

Note: A more comprehensive mass spectrum for all isomers should be obtained from a spectral library or by running a pure standard.

Expected Retention Data

While specific retention times will vary depending on the exact GC conditions and column used, the different diastereomers of this compound are expected to elute as distinct peaks. The elution order should be confirmed by running authentic standards of the individual isomers if available.

Visualizations

Experimental workflow for the GC-MS analysis of this compound.

Chemical structure of this compound.

References

- 1. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 2. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Electroantennography (EAG) Detection of Sordidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1] By recording the summated electrical potential from an insect's antenna, researchers can assess the detection of specific odorants, such as pheromones, and screen for potential attractants or repellents.[2][3] Sordidin is the male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus, a significant pest of banana and plantain crops worldwide.[4][5] Understanding the antennal response to this compound is crucial for developing effective pheromone-based trapping and monitoring systems.[5] These application notes provide detailed protocols for conducting EAG assays to evaluate the response of C. sordidus to this compound.

Olfactory Signaling Pathway in Coleoptera

The detection of odorants in beetles, including this compound in C. sordidus, is a complex process initiated at the antenna. The general olfactory signaling pathway involves several key protein families. Odorant Receptors (ORs) are a diverse family of proteins that bind to specific odorant molecules.[6][7] These receptors form a heteromeric complex with a highly conserved co-receptor known as Orco.[6][8] This OR-Orco complex functions as a ligand-gated ion channel.[9] Upon binding of an odorant like this compound to a specific OR, the ion channel opens, leading to a depolarization of the olfactory sensory neuron (OSN) membrane. This change in membrane potential generates an electrical signal that is transmitted to the antennal lobe of the insect brain for further processing.[8]

Caption: Olfactory signaling pathway in Coleoptera for this compound detection.

Experimental Protocols

Insect Preparation

-

Insect Rearing: Cosmopolites sordidus adults can be reared on banana or plantain rhizomes in a controlled environment.[10]

-

Antennal Excision: Carefully excise an antenna from the head of an adult weevil using micro-scissors.[2] The antennae of male and female C. sordidus are morphologically similar in structure, differing only in size.[11]

-

Mounting: Two primary methods can be employed:

-

Excised Antenna Preparation: Insert the basal end of the excised antenna into a glass capillary electrode filled with an appropriate saline solution (e.g., insect Ringer's solution). The distal tip of the antenna is then brought into contact with a recording electrode, which is also a saline-filled glass capillary. A few distal segments of the antenna may be removed to ensure good electrical contact.[2]

-

Whole Insect Preparation: Immobilize the weevil in a custom holder, such as one made from polycarbonate.[12] The insect can be held in place with wax or a small clamp. The recording electrode, a sharpened tungsten wire or a saline-filled glass capillary, is carefully inserted into the tip of the antennal club. The reference electrode is inserted into the head or another part of the body.[12]

-

This compound Stimulus Preparation

-

Solvent: High-purity hexane (B92381) is a commonly used solvent for preparing pheromone solutions.

-

Concentrations: Prepare a serial dilution of this compound in hexane. A typical concentration range for creating a dose-response curve would be from 0.01 ng/µL to 100 ng/µL.

-

Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of the this compound solution onto a small piece of filter paper (e.g., 1 cm²). After the solvent has evaporated, insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.

-

Control: A filter paper treated with only the solvent (hexane) should be used as a negative control.

EAG Recording

-

Apparatus: A standard EAG setup includes a high-impedance amplifier, a data acquisition system, and a stimulus delivery system.

-

Airflow: A continuous stream of purified and humidified air is directed over the antennal preparation.

-

Stimulus Delivery: The stimulus cartridge is connected to an air puff delivery system. A puff of air (e.g., 0.5 seconds in duration) is passed through the cartridge and into the main airflow directed at the antenna.

-

Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent antennal adaptation.

-

Data Acquisition: Record the voltage changes from the antenna. The EAG response is measured as the peak amplitude of the negative voltage deflection.

Data Analysis

-

Normalization: To account for variations in antennal responsiveness over time, the responses to this compound can be normalized relative to the response to a standard reference compound or the solvent control.

-

Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the this compound concentration to generate a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an EAG experiment for this compound detection.

References

- 1. faunajournal.com [faunajournal.com]

- 2. ockenfels-syntech.com [ockenfels-syntech.com]

- 3. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmopolitessordidus.eu [cosmopolitessordidus.eu]

- 5. researchgate.net [researchgate.net]